molecular formula C10H23AsO2 B14488660 Ethyl dibutylarsinate CAS No. 64448-13-1

Ethyl dibutylarsinate

Cat. No.: B14488660
CAS No.: 64448-13-1
M. Wt: 250.21 g/mol
InChI Key: HCLZWMQJLGXRNG-UHFFFAOYSA-N
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Description

Ethyl dibutylarsinate is an organoarsenic compound that belongs to the class of arsenic esters It is characterized by the presence of an ethyl group and two butyl groups attached to an arsenic atom

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl dibutylarsinate can be synthesized through the reaction of dibutylarsinic acid with ethyl alcohol under acidic conditions. The reaction typically involves the esterification process, where the carboxylic acid group of dibutylarsinic acid reacts with the hydroxyl group of ethyl alcohol to form the ester bond.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of catalysts to enhance the reaction rate and yield. Common catalysts include sulfuric acid or other strong acids that facilitate the esterification process. The reaction is usually carried out under controlled temperature and pressure conditions to ensure optimal production efficiency.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the arsenic atom is oxidized to a higher oxidation state. This reaction is typically carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions involve the conversion of this compound to its corresponding arsine derivative. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used in these reactions.

    Substitution: this compound can participate in substitution reactions where one or more of its alkyl groups are replaced by other functional groups. Common reagents for substitution reactions include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens (chlorine, bromine), nucleophiles (amines, thiols).

Major Products Formed:

    Oxidation Products: Arsenic oxides, arsenic acids.

    Reduction Products: Arsine derivatives.

    Substitution Products: Alkyl-substituted arsenic compounds.

Scientific Research Applications

Ethyl dibutylarsinate has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organoarsenic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in therapeutic applications, particularly in the treatment of certain diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl dibutylarsinate involves its interaction with cellular components and enzymes. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes. The molecular targets of this compound include key enzymes involved in cellular metabolism and signaling pathways.

Comparison with Similar Compounds

    Methyl dibutylarsinate: Similar structure but with a methyl group instead of an ethyl group.

    Ethyl dimethylarsinate: Contains two methyl groups and one ethyl group attached to the arsenic atom.

    Butyl dibutylarsinate: Contains a butyl group instead of an ethyl group.

Uniqueness: this compound is unique due to its specific combination of ethyl and butyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

CAS No.

64448-13-1

Molecular Formula

C10H23AsO2

Molecular Weight

250.21 g/mol

IUPAC Name

1-[butyl(ethoxy)arsoryl]butane

InChI

InChI=1S/C10H23AsO2/c1-4-7-9-11(12,13-6-3)10-8-5-2/h4-10H2,1-3H3

InChI Key

HCLZWMQJLGXRNG-UHFFFAOYSA-N

Canonical SMILES

CCCC[As](=O)(CCCC)OCC

Origin of Product

United States

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